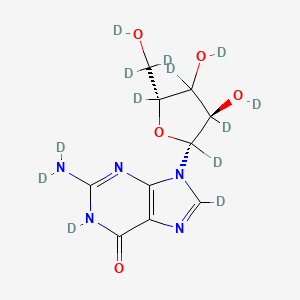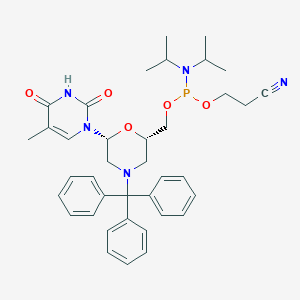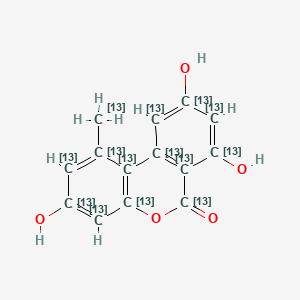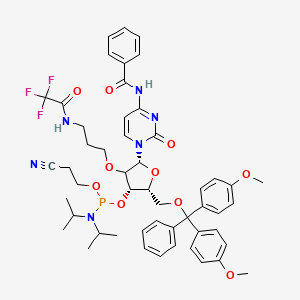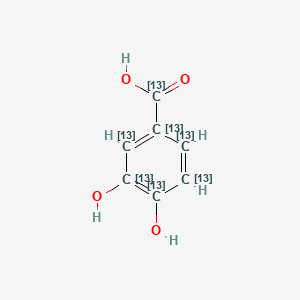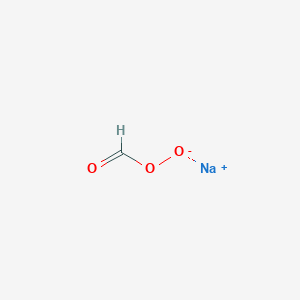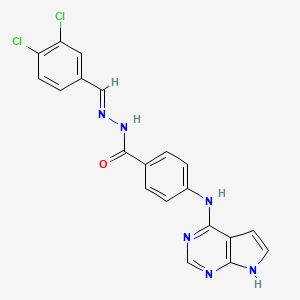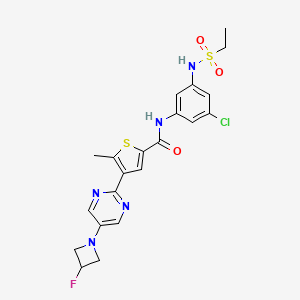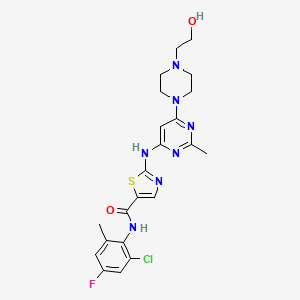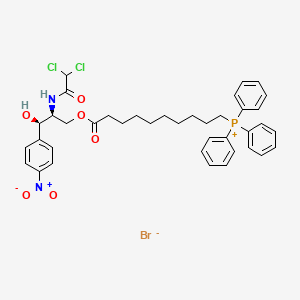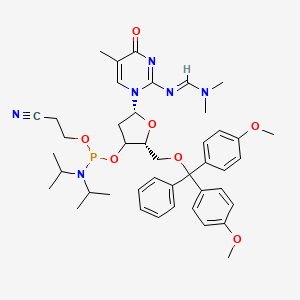
Mussaenosidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mussaenosidic acid involves several steps, including the dehydration of precursor compounds and subsequent hydrolysis and decarboxylation reactions . The specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form . Optimization of extraction conditions is crucial to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Mussaenosidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include deoxygeniposidic acid, geniposidic acid, bartsioside, aucubin, and catalpol .
Applications De Recherche Scientifique
Mussaenosidic acid has a wide range of applications in scientific research, including:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Studied for its bioactive properties and potential therapeutic effects.
Medicine: Investigated for its weak antiglycation activity and potential use in treating metabolic diseases.
Industry: Utilized in the development of natural products and nutraceuticals.
Mécanisme D'action
The mechanism of action of mussaenosidic acid involves its interaction with various molecular targets and pathways. It is known to undergo dehydration to form deoxygeniposidic acid, which is then hydrolyzed to yield geniposidic acid. Further decarboxylation and hydroxylation reactions produce other bioactive compounds such as bartsioside, aucubin, and catalpol . These reactions highlight the compound’s role in various biochemical pathways and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Mussaenosidic acid is compared with other similar iridoid glycosides such as:
Geniposidic acid: Known for its hepatoprotective properties.
Catalpol: Studied for its neuroprotective effects.
Aucubin: Investigated for its anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
82451-22-7 |
|---|---|
Formule moléculaire |
C16H24O10 |
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1 |
Clé InChI |
VLCHQFXSBHIBRV-NJPMDSMTSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


